2H-Pyran-2,4(3H)-dione (CAS 31470-16-3), commonly referred to as 4-hydroxy-2-pyrone, is the fundamental unsubstituted parent structure of the 4-hydroxy-2-pyrone class. Functioning as a highly reactive, tautomeric pyrone ring with distinct electrophilic and nucleophilic centers, it serves as a critical building block for synthesizing biologically active pyrans, complex polyketides, and non-peptidic enzyme inhibitors [1]. Unlike its heavily substituted industrial analogs, the unsubstituted core provides a precise balance of hydrogen-bonding capability and conformational flexibility, making it a highly sought-after precursor for advanced asymmetric synthesis and structure-based drug design workflows where precise regiocontrol is required[2].
Generic substitution with cheaper, widely available analogs like triacetic acid lactone (TAL) or dehydroacetic acid fundamentally alters the molecule's reactivity profile due to the presence of a C6-methyl or C3-acetyl group. These substitutions change the pKa and coordination geometry, leading to uncontrolled over-reduction during catalytic hydrogenation and sterically blocking critical functionalization sites [1]. Similarly, substituting with 4-hydroxycoumarin introduces a rigid fused benzene ring, which severely restricts conformational flexibility and drastically reduces binding affinity in structure-based drug design applications, rendering it unsuitable for high-affinity protease inhibitor scaffolds [2].
In ruthenium-catalyzed asymmetric hydrogenation, the unsubstituted 4-hydroxy-2-pyrone cleanly yields the corresponding 5,6-dihydro-4-hydroxy-2-pyrone with up to 96% enantiomeric excess, selectively arresting at the dihydropyrone stage. In direct contrast, the 6-methyl analog (triacetic acid lactone) undergoes uncontrolled over-reduction to the fully hydrogenated tetrahydropyrone under identical conditions due to its altered acidity (pKa = 4.73) and disrupted coordination geometry [1].
| Evidence Dimension | Hydrogenation product chemoselectivity |
| Target Compound Data | Selective arrest at 5,6-dihydropyrone (up to 96% ee) |
| Comparator Or Baseline | 4-hydroxy-6-methyl-2-pyrone (TAL) yields fully hydrogenated tetrahydropyrone |
| Quantified Difference | Complete shift in chemoselectivity (dihydropyrone vs. tetrahydropyrone) |
| Conditions | Ru-hydride complex with (S)-diphosphine, 60 bar H2, 60 °C |
Prevents over-reduction when procuring precursors for chiral 5,6-dihydropyrone pharmaceutical intermediates.
When utilized as a template for non-peptidic HIV protease inhibitors, the 4-hydroxy-2-pyrone core significantly outperforms the 4-hydroxycoumarin core. Structure-based design studies demonstrate that pyrone-based carboxamide inhibitors achieve Ki values as low as 4 nM, whereas the corresponding coumarin-based analogs exhibit weaker binding (Ki = 28 nM to 110 nM) [1]. The lack of the fused benzene ring allows the pyrone to better replace the active-site water molecule while maintaining the conformational flexibility required to fit the enzyme pocket.
| Evidence Dimension | Enzyme inhibitory activity (Ki) |
| Target Compound Data | Ki = 4 nM to 44 nM (pyrone template) |
| Comparator Or Baseline | 4-hydroxycoumarin template (Ki = 28 nM to 110 nM) |
| Quantified Difference | 2.5x to 7x improvement in binding affinity |
| Conditions | in vitro HIV protease inhibition assay |
Justifies the selection of the pyrone core over coumarins when designing high-affinity non-peptidic enzyme inhibitors.
2H-Pyran-2,4(3H)-dione provides an unsubstituted C6 position, which is essential for synthesizing complex polyketides and extending side chains into the S1'/S2' subsites of target enzymes [1]. Common industrial substitutes like triacetic acid lactone (TAL) and dehydroacetic acid possess a C6-methyl group, which sterically and electronically blocks direct functionalization at this site, requiring complex de novo ring synthesis to achieve C6 variation.
| Evidence Dimension | C6 position availability |
| Target Compound Data | Unsubstituted C6 (allows direct extension) |
| Comparator Or Baseline | Triacetic acid lactone (C6 blocked by methyl group) |
| Quantified Difference | Enables direct C6 side-chain incorporation vs. requiring de novo cyclization |
| Conditions | Polyketide and protease inhibitor scaffold synthesis |
Crucial for medicinal chemists needing to build libraries with diverse C6 substituents without rebuilding the pyrone ring from acyclic precursors.
The compound is a highly effective starting material for synthesizing high-affinity, non-peptidic protease inhibitors (such as dihydropyrone-based HIV therapeutics), where its conformational flexibility and hydrogen-bonding profile provide stronger active-site binding compared to rigid coumarin analogs [1].
It serves as a highly selective substrate for ruthenium-catalyzed asymmetric hydrogenation, allowing for the chemoselective production of chiral 5,6-dihydro-4-hydroxy-2-pyrones without the over-reduction issues associated with 6-alkylated pyrones [2].
The unsubstituted C6 position makes it an essential building block for the regioselective synthesis of complex natural polyketides, enabling direct functionalization strategies that are impossible with sterically hindered analogs like triacetic acid lactone [3].